Cas no 1369852-22-1 (1-Iodo-4-methyl-2-(trifluoromethyl)benzene)

1-Iodo-4-methyl-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a trifluoromethyl group and an iodine substituent on a methyl-substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, where the iodine acts as an excellent leaving group. The electron-withdrawing trifluoromethyl group enhances reactivity in electrophilic substitutions, while the methyl group offers steric and electronic modulation. Its stability and well-defined reactivity profile make it suitable for pharmaceutical and agrochemical applications, where precise functionalization is critical. The compound is typically handled under inert conditions due to the sensitivity of the iodo moiety.
1-Iodo-4-methyl-2-(trifluoromethyl)benzene structure
1369852-22-1 structure
Product Name:1-Iodo-4-methyl-2-(trifluoromethyl)benzene
CAS No:1369852-22-1
MF:C8H6F3I
MW:286.032925128937
CID:2855061
PubChem ID:66563721
Update Time:2025-10-15

1-Iodo-4-methyl-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • QPWLXACQLGMQFU-UHFFFAOYSA-N
    • 1369852-22-1
    • 2-Iodo-5-methylbenzotrifluoride
    • DTXCID60685958
    • DB-180921
    • DTXSID50735214
    • SCHEMBL16628089
    • 1-Iodo-4-methyl-2-(trifluoromethyl)benzene
    • MDL: MFCD22273738
    • Inchi: 1S/C8H6F3I/c1-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,1H3
    • InChI Key: DIDQHLMNWYQNTK-UHFFFAOYSA-N
    • SMILES: IC1=CC=C(C)C=C1C(F)(F)F

Computed Properties

  • Exact Mass: 285.94663Da
  • Monoisotopic Mass: 285.94663Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 0Ų

1-Iodo-4-methyl-2-(trifluoromethyl)benzene Pricemore >>

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